Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate
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Overview
Description
Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate typically involves the reaction of ethyl acetoacetate with thioamide derivatives under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, followed by heating the mixture to promote cyclization and formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ethyl 3-oxo-3-(5-thiazolyl)propanoate.
Reduction: Formation of ethyl 3-hydroxy-3-(5-thiazolidinyl)propanoate.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential drug candidates with antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its role in enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. This compound may inhibit enzymes or modulate receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate
- Ethyl 3-Hydroxy-3-(4-thiazolyl)propanoate
- Ethyl 3-Hydroxy-3-(5-oxazolyl)propanoate
Uniqueness
Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate is unique due to the specific positioning of the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11NO3S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(1,3-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C8H11NO3S/c1-2-12-8(11)3-6(10)7-4-9-5-13-7/h4-6,10H,2-3H2,1H3 |
InChI Key |
ZOQQOKLHTPVJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CN=CS1)O |
Origin of Product |
United States |
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